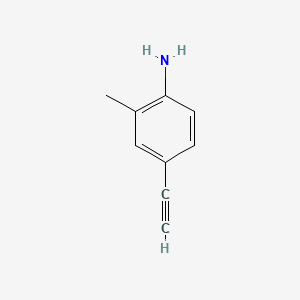
4-Ethynyl-2-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethynyl-2-methylaniline is an organic compound with the molecular formula C9H9N. It is a derivative of aniline, where the ethynyl group is attached to the fourth position and a methyl group is attached to the second position of the benzene ring. This compound is known for its applications in organic synthesis and material science due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2-methylaniline can be achieved through various methods. One common approach involves the Sonogashira coupling reaction, where 2-methylaniline is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like triethylamine.
Another method involves the direct alkylation of 2-methylaniline with an ethynylating agent, such as ethynyl bromide, in the presence of a strong base like sodium hydride. This reaction also proceeds under mild conditions and yields the desired product with high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Sonogashira coupling reactions using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. Additionally, the use of recyclable catalysts and solvents can make the process more environmentally friendly and cost-effective.
化学反应分析
Types of Reactions
4-Ethynyl-2-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-formyl-2-methylaniline.
Reduction: The ethynyl group can be reduced to form an ethyl group, yielding 4-ethyl-2-methylaniline.
Substitution: The amino group can undergo electrophilic substitution reactions, such as nitration or halogenation, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide, typically used in acidic conditions.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are common for reducing the ethynyl group.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination, under controlled temperature conditions.
Major Products
Oxidation: 4-Formyl-2-methylaniline
Reduction: 4-Ethyl-2-methylaniline
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
4-Ethynyl-2-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Material Science: The compound is used in the synthesis of polymers and advanced materials with unique electronic properties.
Biology and Medicine: It serves as a precursor for the synthesis of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-Ethynyl-2-methylaniline depends on its specific application. In organic synthesis, the ethynyl group can participate in various coupling reactions, forming new carbon-carbon bonds. The amino group can act as a nucleophile in substitution reactions, facilitating the formation of new functional groups.
In biological systems, the compound may interact with specific enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved would depend on the specific bioactive derivative synthesized from this compound.
相似化合物的比较
Similar Compounds
4-Ethynylaniline: Similar structure but lacks the methyl group at the second position.
2-Ethynylaniline: Similar structure but the ethynyl group is attached to the second position instead of the fourth.
4-Ethynyl-N,N-dimethylaniline: Similar structure but with two methyl groups attached to the nitrogen atom.
Uniqueness
4-Ethynyl-2-methylaniline is unique due to the presence of both the ethynyl and methyl groups on the benzene ring. This unique substitution pattern imparts distinct electronic and steric properties, making it a valuable compound in various chemical reactions and applications.
属性
IUPAC Name |
4-ethynyl-2-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-3-8-4-5-9(10)7(2)6-8/h1,4-6H,10H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNCVJZQRADJNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663662 |
Source


|
| Record name | 4-Ethynyl-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146141-31-3 |
Source


|
| Record name | 4-Ethynyl-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














